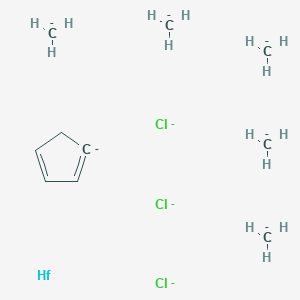
(S)-Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methyl groups, along with an ethyl ester and a hydroxyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: 2,6-dimethylpyridine.
Bromination: Introduction of a bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Introduction of a chlorine atom at the 4-position using chlorine gas or a chlorinating agent like thionyl chloride.
Hydroxylation: Introduction of a hydroxyl group at the 2-position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: Formation of the ethyl ester by reacting the hydroxylated intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the bromine atom.
Ethyl 2-(5-bromo-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the chlorine atom.
Ethyl 2-(5-bromo-4-chloro-2-methylpyridin-3-yl)-2-hydroxyacetate: Has only one methyl group.
Uniqueness
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is unique due to the specific combination of bromine, chlorine, and two methyl groups on the pyridine ring, along with the ethyl ester and hydroxyl functionalities. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H13BrClNO3 |
|---|---|
Poids moléculaire |
322.58 g/mol |
Nom IUPAC |
ethyl (2S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H13BrClNO3/c1-4-17-11(16)10(15)7-5(2)14-6(3)8(12)9(7)13/h10,15H,4H2,1-3H3/t10-/m0/s1 |
Clé InChI |
LWEBVQPEHKHTCK-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)[C@H](C1=C(N=C(C(=C1Cl)Br)C)C)O |
SMILES canonique |
CCOC(=O)C(C1=C(N=C(C(=C1Cl)Br)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


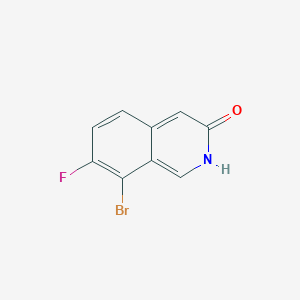
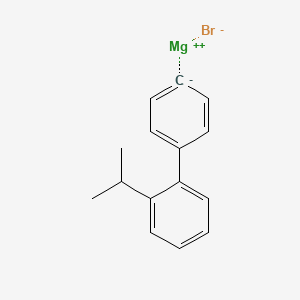
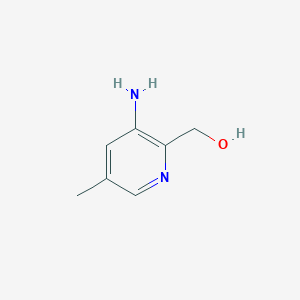
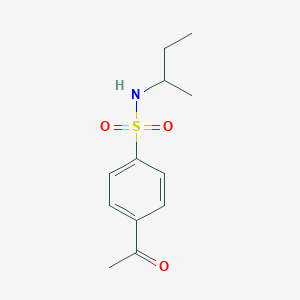
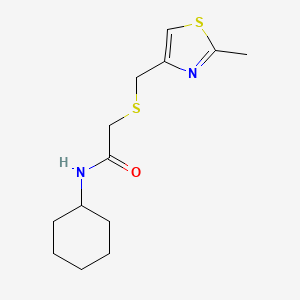
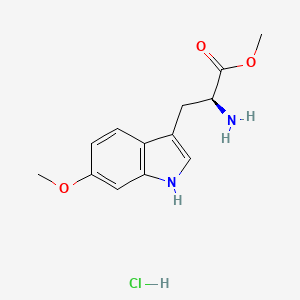
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
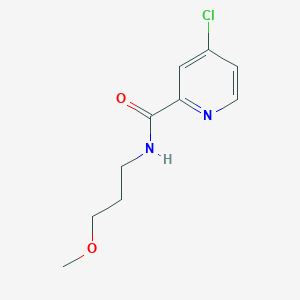
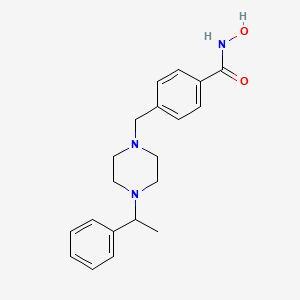

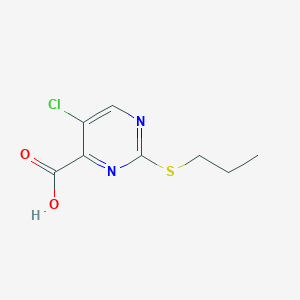
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
